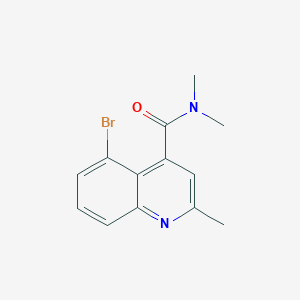
5-bromo-N,N,2-trimethylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N,N,2-trimethylquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a nitrogen atom.
Mécanisme D'action
The mechanism of action of 5-bromo-N,N,2-trimethylquinoline-4-carboxamide is not fully understood. However, it is believed that the compound binds to metal ions through its carbonyl and nitrogen atoms, forming a complex that emits fluorescence upon excitation.
Biochemical and Physiological Effects:
5-bromo-N,N,2-trimethylquinoline-4-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic at low concentrations, making it a safe compound for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-N,N,2-trimethylquinoline-4-carboxamide is its selectivity for certain metal ions, making it a useful tool for detecting metal ions in biological and environmental samples. However, one of the limitations of this compound is its low yield during synthesis, which can make it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N,N,2-trimethylquinoline-4-carboxamide. One area of research is the development of new synthesis methods that can improve the yield of the compound. Another area of research is the exploration of its potential applications in other fields, such as catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-N,N,2-trimethylquinoline-4-carboxamide can be achieved through several methods. One of the most common methods is the reaction of 5-bromo-2,3-dimethylquinoline with isatoic anhydride in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 50%.
Applications De Recherche Scientifique
5-bromo-N,N,2-trimethylquinoline-4-carboxamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions and emit fluorescence upon excitation, making it a useful tool for detecting metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
5-bromo-N,N,2-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-7-9(13(17)16(2)3)12-10(14)5-4-6-11(12)15-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSAAIBHASLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide](/img/structure/B7629232.png)






![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)


![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)